Collagenase Chromophore-Substrate
Overview
Description
Collagenase Chromophore-Substrate is a synthetic compound used primarily for the quantitative determination of collagenase activity. The compound is specifically cleaved by collagenase enzymes, making it a valuable tool in biochemical assays. The molecular structure of this compound is 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH dihydrate, with a molecular weight of 812.91 g/mol .
Mechanism of Action
Target of Action
The primary targets of the Collagenase Chromophore-Substrate are collagenases , which are enzymes that can cleave the triple-helical domain of native fibrillar collagens . Collagenases are part of the matrix metalloproteinases family and bacterial collagenases . These enzymes target all forms of mammalian collagen, resulting in cell isolation .
Mode of Action
This compound is specifically cleaved by collagenase between the leucine and glycine residues . The substrate has a C-terminal arginine residue that increases its solubility in acid and alkaline buffers, and a Pro-D-Arg sequence that protects the peptide against enzymatic degradations from the carboxylic end .
Biochemical Pathways
The biochemical pathway involves the cleavage of the this compound by collagenase. This leads to the formation of a colored fragment PAZ-Pro-Leu-OH (II) and a colorless tripeptide H-Gly-Pro-D-Arg-OH (III) . This process is part of the larger collagen degradation pathway, which is crucial for various biological processes including tissue remodeling and wound healing .
Pharmacokinetics
The pharmacokinetics of this compound involve its interaction with collagenase and subsequent cleavage. The substrate is highly soluble in organic solvents such as ethyl acetate or benzene, which allows it to be quantitatively extracted from the incubated mixture previously acidified with citric acid . The substrate has no toxic effects on cells in the concentrations used for the determination .
Result of Action
The result of the action of collagenase on the this compound is the cleavage of the substrate, leading to the formation of a colored fragment PAZ-Pro-Leu-OH (II) and a colorless tripeptide H-Gly-Pro-D-Arg-OH (III) . This cleavage is a key step in the degradation of collagen, which is a major component of the extracellular matrix .
Action Environment
The action of collagenase on the this compound is influenced by environmental factors such as temperature and pH. The optimal conditions for the reaction are a temperature of 25°C and a pH of 7.1 . Additionally, the presence of calcium and zinc ions is essential for active collagenase production .
Biochemical Analysis
Biochemical Properties
Collagenase Chromophore-Substrate interacts with collagenase, an enzyme that cleaves the triple-helical domain of native fibrillar collagens . The cleavage occurs specifically between the leucine and glycine residues . This interaction is crucial for the determination of collagenase activity in biochemical reactions .
Cellular Effects
This compound has no toxic effects on cells at the concentrations used for determination . It is involved in the regulation of collagen turnover during physiological conditions and in pathological conditions, such as fibrosis and cancer . The substrate’s interaction with collagenase influences cell function by modulating the extracellular matrix, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by collagenase. This cleavage leads to the formation of a colored fragment, PAZ-Pro-Leu-OH, and a colorless tripeptide . This process is crucial for the determination of collagenase activity and provides insights into the enzyme’s function at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its role in the determination of collagenase activity . The substrate’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, collagenase treatment had multiple effects including providing an early and improved inflammatory response and preventing the destruction of dermal collagen .
Metabolic Pathways
This compound is involved in the metabolic pathways related to collagen turnover . It interacts with collagenase, an enzyme that plays a crucial role in these pathways . The substrate can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role in the determination of collagenase activity . The substrate is highly soluble in organic solvents such as ethyl acetate or benzene, which allows it to be quantitatively extracted from the incubated mixture .
Subcellular Localization
The subcellular localization of this compound is related to its role in the determination of collagenase activity . The substrate’s activity or function can be influenced by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Collagenase Chromophore-Substrate involves the coupling of 4-Phenylazobenzyloxycarbonyl with a peptide sequence Pro-Leu-Gly-Pro-D-Arg. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization to obtain a stable, crystalline form .
Chemical Reactions Analysis
Types of Reactions: Collagenase Chromophore-Substrate primarily undergoes enzymatic cleavage reactions. The compound is specifically cleaved by collagenase between the leucine and glycine residues .
Common Reagents and Conditions:
Reagents: Tris HCl buffer, methanol, calcium chloride, citric acid, ethyl acetate, sodium sulfate.
Conditions: The enzymatic reaction is typically carried out at 25°C and pH 7.1.
Major Products Formed: The cleavage of this compound by collagenase results in the formation of two major products: PAZ-Pro-Leu-OH (an orange-yellow acylpeptide) and Gly-Pro-D-Arg-OH (a colorless tripeptide) .
Scientific Research Applications
Collagenase Chromophore-Substrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH
- N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala
- N-Succinyl-Ala-Ala-Ala-p-nitroanilide
Uniqueness: Collagenase Chromophore-Substrate is unique due to its high specificity for collagenase enzymes and its ability to produce distinct, measurable fragments upon cleavage. This specificity and sensitivity make it an invaluable tool in both research and industrial applications .
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N10O8.2H2O/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26;;/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41);2*1H2/t28-,29+,30+,31+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUVBRODNGRBBH-ZQJCSZFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746747 | |
Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118081-33-7 | |
Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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